molecular formula C26H25FN2O4S B289332 ETHYL 4-[2-(2-FLUOROBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO]BENZOATE

ETHYL 4-[2-(2-FLUOROBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO]BENZOATE

Katalognummer: B289332
Molekulargewicht: 480.6 g/mol
InChI-Schlüssel: BYCYLKWRGLDZOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 4-[2-(2-FLUOROBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO]BENZOATE is a complex organic compound with the molecular formula C16H14FNO3. This compound is notable for its unique structure, which includes a fluorobenzoyl group, a tetrahydrobenzothienyl group, and an ethyl benzoate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

The synthesis of ETHYL 4-[2-(2-FLUOROBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO]BENZOATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Fluorobenzoyl Intermediate: The starting material, 2-fluorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-amine to form the amide intermediate.

    Coupling with Ethyl 4-aminobenzoate: The amide intermediate is then coupled with ethyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Analyse Chemischer Reaktionen

ETHYL 4-[2-(2-FLUOROBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, where the fluorine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Wissenschaftliche Forschungsanwendungen

ETHYL 4-[2-(2-FLUOROBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Wirkmechanismus

The mechanism of action of ETHYL 4-[2-(2-FLUOROBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may play a key role in binding to these targets, while the tetrahydrobenzothienyl group may influence the compound’s overall conformation and activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

ETHYL 4-[2-(2-FLUOROBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO]BENZOATE can be compared with other similar compounds, such as:

    Ethyl 4-[(2-nitrobenzoyl)amino]benzoate: This compound has a nitro group instead of a fluorine atom, which significantly alters its chemical and biological properties.

    Ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate:

    Ethyl 2-[(4-methylbenzoyl)amino]benzoate: The absence of the fluorine atom and the presence of a methyl group make this compound distinct in terms of its chemical behavior and uses.

Eigenschaften

Molekularformel

C26H25FN2O4S

Molekulargewicht

480.6 g/mol

IUPAC-Name

ethyl 4-[[2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]amino]benzoate

InChI

InChI=1S/C26H25FN2O4S/c1-3-33-26(32)16-9-11-17(12-10-16)28-24(31)22-19-13-8-15(2)14-21(19)34-25(22)29-23(30)18-6-4-5-7-20(18)27/h4-7,9-12,15H,3,8,13-14H2,1-2H3,(H,28,31)(H,29,30)

InChI-Schlüssel

BYCYLKWRGLDZOT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC(C3)C)NC(=O)C4=CC=CC=C4F

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC(C3)C)NC(=O)C4=CC=CC=C4F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.